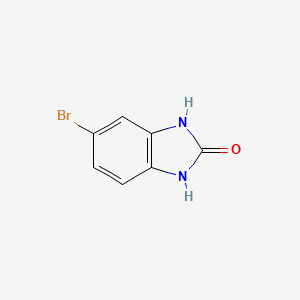

5-Bromo-1,3-dihydrobenzoimidazol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIGEYVTDXNDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481392 | |

| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-26-3 | |

| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound that has garnered interest in the fields of pharmaceutical chemistry and materials science. Its benzimidazolone core structure is a recognized pharmacophore, and the presence of a bromine substituent at the 5-position provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential biological activities.

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of this compound are not consistently reported in publicly available literature, the general properties and data for closely related compounds are summarized below. It is a solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O | [1][2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity (typical) | 97-98% | [1][2] |

| CAS Number | 39513-26-3 | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted data and information based on the analysis of structurally similar compounds.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.[3]

| Ion | m/z (calculated) | Note |

| [M+H]⁺ | 213/215 | [3] |

NMR Spectroscopy

No specific experimental ¹H or ¹³C NMR data for this compound was found in the searched literature.

Infrared (IR) Spectroscopy

No specific experimental IR spectrum for this compound was found in the searched literature.

Experimental Protocols

Synthesis of this compound[3]

Materials:

-

4-Bromobenzene-1,2-diamine (4.5 g, 24.05 mmol)

-

N,N'-Carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol)

-

N,N-Dimethylformamide (DMF) (95 mL)

-

Water

Procedure:

-

To a solution of 4-bromobenzene-1,2-diamine in N,N-dimethylformamide, add N,N'-carbonyldiimidazole.

-

Stir the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, pour the mixture into water.

-

Filter the resulting precipitate.

-

Wash the precipitate three times with water.

-

Dry the precipitate in a circulating air dryer at 60°C.

Yield: 4.6 g (90% of theoretical yield).[3]

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[4] Specifically, some substituted benzimidazoles have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription.[5][6][7] Inhibition of topoisomerase I leads to DNA damage and ultimately cell death, making it a key target for cancer therapy.[6]

Proposed Mechanism of Action: Topoisomerase I Inhibition

The general mechanism of topoisomerase I inhibition by benzimidazole derivatives involves the stabilization of the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.

Experimental Workflows

The synthesis of this compound can be visualized as a straightforward workflow.

Conclusion

This compound is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics, particularly as a precursor for topoisomerase I inhibitors. While a detailed experimental characterization of its physical and spectral properties is not extensively documented in publicly available literature, its synthesis is well-established. Further research into its biological activities and the full characterization of its chemical properties will undoubtedly enhance its utility for researchers and drug development professionals.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 39513-26-3 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one (CAS 39513-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its scaffold is a key component in the synthesis of various biologically active molecules, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a precursor to potent anticancer and antimicrobial agents. While direct biological data on the core molecule is limited in publicly available literature, this guide extrapolates its potential mechanism of action and biological impact based on the extensive research conducted on its derivatives. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a solid compound at room temperature with a high melting point, indicating its stable crystalline structure. The presence of the bromine atom on the benzene ring significantly influences its chemical reactivity and is a key feature for its utility in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 39513-26-3 | [1] |

| Molecular Formula | C₇H₅BrN₂O | [2][3] |

| Molecular Weight | 213.03 g/mol | [2][3] |

| Melting Point | 336-337 °C | |

| Boiling Point | 180.0 ± 19.0 °C at 760 mmHg | |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| InChI Key | VWIGEYVTDXNDHV-UHFFFAOYSA-N | [3] |

| SMILES | O=C1NC2=CC=C(Br)C=C2N1 | [4] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the cyclization of a substituted o-phenylenediamine with a carbonylating agent.

General Synthesis Protocol

A widely used method involves the reaction of 4-bromo-1,2-phenylenediamine with N,N'-carbonyldiimidazole (CDI).[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzene-1,2-diamine (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of CDI: To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 80°C for 5 hours.

-

Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the precipitate thoroughly with water and dry it in a circulating air dryer at 60°C to yield this compound.[5]

Typical Yield: 90%[5]

Analytical Characterization

| Analytical Method | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Two broad singlets for the N-H protons in the downfield region (typically > δ 10.0 ppm). |

| ¹³C NMR | Signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) in the range of δ 150-160 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ at m/z 213/215, showing the characteristic isotopic pattern for a bromine-containing compound.[5] |

| Rf-value | 0.5 (silica gel, dichloromethane/methanol = 10:1)[5] |

Biological Activity and Potential Therapeutic Applications

While direct quantitative biological data for this compound is not extensively reported, its derivatives have shown significant promise as both anticancer and antimicrobial agents. This suggests that the core this compound scaffold is a valuable pharmacophore.

Anticancer Activity of Derivatives

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Bromo-substituted Benzimidazole | MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) | 10.2 - 49.9 | [6] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast), A-549 (Lung) | 2.93 - 19.53 | [7] |

| 5-Bromo-7-azaindolin-2-one derivatives | HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian) | 2.357 - 3.103 | |

| Benzimidazolone-bridged hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 9.7 - 50.2 | [8] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia), MCF-7 (Breast), MDA-MB-231 (Breast) | 17.09 - 21.20 | [9] |

Potential Mechanisms of Anticancer Action:

Based on studies of its derivatives, the potential anticancer mechanisms of this compound may involve:

-

Topoisomerase I Inhibition: Benzimidazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[10][11] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

-

Kinase Inhibition (EGFR/VEGFR-2): Several benzimidazole-based compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key proteins in cancer cell proliferation and angiogenesis.[2][5][12]

-

Induction of Apoptosis: Many bromo-substituted benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, including the Bcl-2 family of proteins.[7][13][14]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, typically at the G2/M or G1 phase, preventing cancer cells from dividing.[6][7][15][16][17]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog signaling pathway, which is often aberrantly activated in cancer, can be inhibited by certain benzimidazole derivatives.[1][4][18][19]

Antimicrobial Activity of Derivatives

The benzimidazole scaffold is also prevalent in compounds with significant antimicrobial properties. Bromo-substitution has been shown to enhance this activity.

| Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Bromo-substituted Benzimidazoles | Staphylococcus aureus, Escherichia coli | 12.5 - 25 | [20][21] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [22] |

| Bromo-substituted benzimidazole-triazole hybrids | Staphylococcus aureus (MRSA), Escherichia coli | 3.12 - >128 | [23] |

Potential Mechanism of Antimicrobial Action:

A plausible mechanism for the antimicrobial activity of bromo-containing heterocyclic compounds is the oxidation of essential protein thiols . This leads to enzyme inhibition and subsequent disruption of microbial growth.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A benzimidazolium salt induces apoptosis and arrests cells at sub-G1 phase in epithelial ovarian cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. mdpi.com [mdpi.com]

- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazolone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a bromine atom at the 5-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, along with insights into its potential biological significance.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 2-imidazolone ring. The bromine atom is substituted at the 5-position of the benzimidazole core.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O | [1][2] |

| Molecular Weight | 213.03 g/mol | [3][4] |

| SMILES String | C1=CC2=C(C=C1Br)NC(=O)N2 | [5] |

| InChI Key | VWIGEYVTDXNDHV-UHFFFAOYSA-N | [1] |

| CAS Number | 39513-26-3 | [3] |

| Appearance | Light brown to gray solid | [3] |

| Melting Point | 336-337 °C | [3] |

| Purity | Typically ≥97% | [1][4] |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 4-bromo-1,2-phenylenediamine with a carbonylating agent.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

4-bromo-1,2-phenylenediamine

-

1,1'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 5 hours.

-

After completion of the reaction (monitored by TLC, for example), pour the mixture into water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the solid product in a circulating air dryer at 60 °C.

Expected Outcome:

This procedure typically yields this compound as a solid with a high yield (around 90%).[3] The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H protons of the imidazole ring. Based on the spectrum of the related compound 5-bromo-1H-benzimidazole, the aromatic protons would likely appear as a complex multiplet in the range of δ 7.3-7.8 ppm.[6][7] The two N-H protons are expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and this signal would be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the urea moiety is expected to have the most downfield chemical shift, likely in the range of 150-160 ppm. The aromatic carbons would appear in the region of approximately 110-140 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronic effects.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.

-

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group of the cyclic urea.

-

C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1200-1350 cm⁻¹ range.

-

C-Br stretching: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8] Therefore, two peaks of nearly equal intensity separated by 2 m/z units would be observed for the molecular ion ([M]⁺ and [M+2]⁺). The predicted monoisotopic mass is 211.95853 Da.[5] Fragmentation would likely involve the loss of CO, and cleavage of the imidazole ring.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 212.96581 |

| [M+Na]⁺ | 234.94775 |

| [M-H]⁻ | 210.95125 |

| [M]⁺ | 211.95798 |

(Data sourced from PubChemLite)[5]

Biological Activity and Potential Applications

Benzimidazolone derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antiviral properties.[9][10] While specific studies on the biological mechanism of this compound are limited, its structural similarity to other active benzimidazolones suggests its potential as a therapeutic agent.

Anticancer Potential

Many benzimidazole derivatives exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[9][11] The presence of the bromine atom can enhance the lipophilicity and binding affinity of the molecule to its biological targets. A plausible mechanism of action for a benzimidazolone derivative in cancer could involve the inhibition of a key signaling pathway that is often dysregulated in cancer, such as a kinase cascade, leading to the induction of programmed cell death (apoptosis).

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 39513-26-3 [amp.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - 5-bromo-1,3-dihydro-2h-benzimidazol-2-one (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1,3-dihydrobenzoimidazol-2-one

IUPAC Name: 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one

Introduction

5-Bromo-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as its electronic and lipophilic character, potentially modulating its biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structural similarity to endogenous purines allows it to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one and its derivatives, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |

| Molecular Formula | C₇H₅BrN₂O | |

| Molecular Weight | 213.03 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO and DMF | |

| CAS Number | 39513-26-3 |

Synthesis

A common and effective method for the synthesis of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent.

Experimental Protocol: Synthesis from 4-Bromo-o-phenylenediamine and Urea

This protocol describes the synthesis of 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one via the reaction of 4-bromo-o-phenylenediamine with urea.

Materials:

-

4-Bromo-o-phenylenediamine

-

Urea

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH paper or meter

Procedure:

-

In a round-bottom flask, combine 4-bromo-o-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).

-

Add a minimal amount of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Add ethanol to the flask to create a slurry that can be efficiently stirred.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue refluxing until the starting material is consumed (typically several hours).

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

Filter the crude product using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials and byproducts.

-

To purify the product, dissolve the crude solid in a hot aqueous solution of sodium hydroxide.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid until the pH is neutral or slightly acidic. The purified 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one will precipitate out of the solution.

-

Collect the purified product by filtration, wash thoroughly with water to remove any residual acid and salts, and dry in a vacuum oven.

Expected Yield: ~80-90%

Biological Activities

While specific biological activity data for 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one is not extensively reported in the available literature, the benzimidazolone scaffold is a core component of numerous biologically active molecules. Its derivatives have shown significant potential as anticancer and antimicrobial agents. The bromine substituent can enhance these activities through various mechanisms, including increased binding affinity to target proteins and altered pharmacokinetic properties.

Anticancer Activity of Benzimidazolone Derivatives

Numerous studies have demonstrated the potent anticancer activity of benzimidazolone derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases, and the induction of apoptosis.

Table of Anticancer Activity for Representative Benzimidazolone Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A 5,6-dichloro-benzimidazolone derivative | A549 (Lung) | 10.2 | |

| MCF-7 (Breast) | 9.7 | ||

| HeLa (Cervical) | 11.5 | ||

| A benzimidazolone-coumarin hybrid | HeLa (Cervical) | 10.6 | |

| A benzimidazolone-oxadiazole derivative | HeLa (Cervical) | 13.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-Bromo-1,3-dihydro-2H-benzimidazol-2-one (or its derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the complete medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanisms of Action

The anticancer effects of benzimidazolone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways involved in cell cycle progression, proliferation, and survival. Below are diagrams of key signaling pathways that are potential targets for these compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a major strategy in cancer therapy.

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

CDK4 Signaling Pathway and Cell Cycle Regulation

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle at the G1-S transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

5-Bromo-1,3-dihydrobenzoimidazol-2-one synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and precursors for this compound, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize this compound.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science.[1] Its structure is amenable to further functionalization, making it a valuable starting material for the synthesis of a diverse range of target molecules, including potential anti-cancer agents.[1] This guide focuses on the common precursors and the synthetic methodologies for their conversion to the target compound.

Primary Synthetic Pathway

The most direct and commonly employed synthetic route to this compound involves the cyclization of 4-bromo-1,2-phenylenediamine . This key precursor undergoes a reaction with a carbonylating agent to form the desired benzimidazolone ring system.

Synthesis of this compound from 4-Bromo-1,2-phenylenediamine

The cyclization of 4-bromo-1,2-phenylenediamine is typically achieved using N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as N,N-dimethylformamide (DMF).

Caption: Synthesis of the target compound from its primary precursor.

Experimental Protocol:

A detailed experimental procedure for this conversion is as follows[2]:

-

In a reaction vessel, dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of N,N-dimethylformamide (DMF).

-

To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).

-

Stir the reaction mixture at 80 °C for 5 hours.

-

Upon completion of the reaction, pour the mixture into water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate three times with water.

-

Dry the product in a circulating air dryer at 60 °C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [2] |

| Molecular Formula | C7H5BrN2O | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Mass Spectrum (M+H)+ | Calculated: 213/215, Measured: 213/215 | [2] |

Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine

The primary precursor, 4-bromo-1,2-phenylenediamine, can be synthesized through various methods. A common approach starts from o-phenylenediamine.

Synthesis from o-Phenylenediamine via Acetylation, Bromination, and Hydrolysis

This multi-step synthesis involves the protection of the amino groups, followed by bromination and subsequent deprotection.[3][4]

Caption: Multi-step synthesis of the key precursor.

Experimental Protocols:

Step A: Synthesis of 4-Bromo-o-phenyl diacetyl amide [4][5]

-

Add 80 g of o-phenylenediamine to 640 mL of glacial acetic acid in a 1-liter bottle and stir until the solution is clear.

-

Cool the mixture in an ice bath and add 158 g of acetic anhydride dropwise.

-

Heat the reaction to 50 °C for 1 hour.

-

Cool the mixture to 25 °C and add 80 g of sodium bromide.

-

After stirring, slowly add 92 g of 30% hydrogen peroxide dropwise.

-

Stir at room temperature for 2 hours, then heat to 50 °C and react for another 2 hours.

-

Pour the reaction solution into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.

-

Filter the white solid and dry to obtain 4-bromo-phthalamide.

Step B: Hydrolysis to 4-Bromo-o-phenylenediamine [4][5]

-

Dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.

-

Add 5N aqueous sodium hydroxide solution.

-

Hydrolyze the mixture to obtain 4-bromo-o-phenylenediamine.

Alternative Bromination Protocol: [6]

-

A mixture of 5 g (46.2 mmol) of o-phenylenediamine, 40 ml of acetic acid, and 10.4 g (102 mmol) of acetic anhydride is cooled in an ice water bath.

-

A solution of 8.9 g (55.4 mmol) of bromine in 10 ml of acetic acid is added.

-

The reaction mixture is stirred for 40 minutes at 50°-55° C.

-

The mixture is then poured into a solution of 1.5 g of sodium hydrogensulfite in 300 ml of ice water to precipitate the product.

Quantitative Data for 4-Bromo-o-phenylenediamine Synthesis:

| Parameter | Value (Method 1) | Reference |

| Starting Material | o-Phenylenediamine | [5] |

| Purity of 4-Bromo-phthalamide | 98.5% | [5] |

Synthesis from 4-Bromo-2-nitroaniline

An alternative route to 4-bromo-1,2-phenylenediamine involves the reduction of 4-bromo-2-nitroaniline.

Caption: Reduction of 4-bromo-2-nitroaniline.

Experimental Protocol: [3]

-

Dissolve 600 mg (2.76 mmol) of 4-bromo-2-nitroaniline in 25 mL of anhydrous ethanol.

-

Add 2.72 g (14 mmol) of stannous chloride (SnCl2) to the solution.

-

Heat the reaction mixture to reflux overnight.

Summary of Precursors

The key chemical precursors for the synthesis of this compound are summarized below.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | C6H7BrN2 | 187.04 | Primary Precursor |

| o-Phenylenediamine | 95-54-5 | C6H8N2 | 108.14 | Starting material for primary precursor |

| 4-Bromo-2-nitroaniline | 875-51-4 | C6H5BrN2O2 | 217.02 | Starting material for primary precursor |

| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | C7H6N4O | 162.15 | Carbonylating agent |

| Acetic Anhydride | 108-24-7 | C4H6O3 | 102.09 | Acetylating/Protecting agent |

| Sodium Bromide | 7647-15-6 | NaBr | 102.89 | Brominating agent |

| Hydrogen Peroxide | 7722-84-1 | H2O2 | 34.01 | Oxidant for bromination |

| Stannous Chloride | 7772-99-8 | SnCl2 | 189.60 | Reducing agent |

This guide provides a comprehensive overview of the synthesis of this compound and its key precursors, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 39513-26-3 [amp.chemicalbook.com]

- 3. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

In-Depth Technical Guide on 5-Bromo-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂O. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer agents.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 213.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light brown to gray solid | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 336-337 °C (in acetic acid) | --INVALID-LINK-- |

| Predicted XlogP | 1.8 | --INVALID-LINK-- |

Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Sparingly soluble to insoluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Sparingly soluble |

| Dichloromethane | Sparingly soluble |

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported.[1]

Materials:

-

4-Bromobenzene-1,2-diamine

-

N,N'-Carbonyldiimidazole (CDI)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF.

-

To this solution, add 4.29 g (26.46 mmol) of N,N'-carbonyldiimidazole (CDI).

-

Heat the reaction mixture to 80 °C and stir for 5 hours.

-

After the reaction is complete, pour the mixture into water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate three times with water.

-

Dry the final product in a circulating air dryer at 60 °C.

This protocol can be visualized by the following workflow diagram:

Experimental Determination of Solubility

While specific data for the target compound is unavailable, the following established methods for determining the solubility of similar benzimidazole derivatives can be adapted.

Method 1: Gravimetric Method

This method is suitable for determining solubility in various solvents at different temperatures.

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibrate the solutions at a constant temperature with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate for determining aqueous and organic solvent solubility.

Procedure:

-

Prepare saturated solutions as described in the gravimetric method.

-

After equilibration, filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the original solubility based on the dilution factor.

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Benzimidazole and its derivatives are recognized for their wide range of pharmacological activities, including their potential as anticancer agents.[2][3][4][5][6] A significant mechanism of action for many benzimidazole-based anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8][9][10][11]

Inhibition of VEGFR-2 by compounds like this compound can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.[9][10] The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular signaling events.

The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2, which represent potential points of inhibition by this compound.

References

- 1. This compound | 39513-26-3 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. New benzimidazole‐oxadiazole derivatives as potent VEGFR‐2 inhibitors: Synthesis, anticancer evaluation, and docking study | Semantic Scholar [semanticscholar.org]

- 4. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

Spectral Data Analysis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzimidazolone core with a bromine substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides a summary of available spectral data and outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Core Data Presentation

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a single bromine atom results in a characteristic isotopic pattern in the mass spectrum.

| Parameter | Value | Source |

| Molecular Formula | C₇H₅BrN₂O | N/A |

| Molecular Weight | 213.03 g/mol | N/A |

| Mass Spectrum (Electrospray Ionization, ESI) | ||

| [M+H]⁺ | m/z 213, 215 (approx. 1:1 ratio) | [1][2] |

Note: The presence of two major peaks with a mass difference of 2 Da and approximately equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following sections detail the typical experimental procedures for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H NMR (Proton NMR) Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzimidazolone derivatives due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable N-H protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy Protocol:

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is commonly used as an internal reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid is often added to promote protonation in positive ion mode ([M+H]⁺).

-

-

Instrument Parameters (Typical for an ESI-TOF or ESI-Quadrupole instrument):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (Nitrogen) Flow Rate and Temperature: Optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

-

Mass Range: Scanned from m/z 50 to 500 to encompass the expected molecular ion.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-1,3-dihydrobenzoimidazol-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural resemblance to purine nucleosides allows it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this chemical class.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase I and the disruption of microtubule polymerization.[2][3]

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[4] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase I inhibitors.[4] The presence of a bromine substituent at the 5-position can influence the cytotoxicity of these compounds.[4]

Disruption of Microtubule Dynamics

Benzimidazole derivatives are known to interfere with microtubule assembly by binding to β-tubulin.[5][6] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and induction of apoptosis.[7]

Impact on Cancer Cell Signaling Pathways

Benzimidazole derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/AKT and MAPK signaling pathways.[2] By inhibiting these pathways, these compounds can effectively suppress tumor growth.

Antimicrobial Activity

The benzimidazole scaffold, including its brominated derivatives, has been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria and fungi.[8][9]

Antibacterial Activity

The antibacterial mechanism of benzimidazole derivatives often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase, which are vital for DNA replication and repair.[6] The substitution pattern on the benzimidazole ring, including the presence of a bromine atom, can significantly impact the antibacterial potency.[8]

Antifungal Activity

In fungi, benzimidazole derivatives are known to disrupt microtubule assembly, a mechanism similar to their anticancer activity.[6] This interference with cellular division makes them effective antifungal agents.

Quantitative Biological Data

While specific quantitative data for this compound is limited in the public domain, studies on its derivatives provide valuable insights into the potential potency of this chemical class. The following tables summarize the reported biological activities of various 5-bromo-benzimidazole and related derivatives.

Table 1: Anticancer Activity of 5-Bromo-Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | MTT Assay | 12.43 | [10] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | MTT Assay | 17.09 | [10] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast Cancer) | MTT Assay | 21.20 | [10] |

| 5-bromo-terbenzimidazole derivative | Human Lymphoblastoma | Cytotoxicity Assay | Not specified, but equivalent to 5-phenylterbenzimidazole | [4] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | Anti-proliferative Assay | 2.93 | [11] |

Table 2: Antimicrobial Activity of 5-Bromo-Benzimidazole Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Micrococcus luteus | Not specified | Good activity | [12] |

| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Bacillus subtilis | Not specified | Good activity | [12] |

| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4nitrophenoxy)methyl]-1H-benzimidazole | Staphylococcus aureus | Not specified | Good activity | [12] |

| Meta-bromo benzimidazole derivative | Bacteria | MIC Assay | 12.5-25 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline general protocols for the synthesis and biological evaluation of benzimidazole derivatives.

Synthesis of 1,3-dihydro-2H-benzimidazol-2-one Derivatives

A common method for the synthesis of the 1,3-dihydro-2H-benzimidazol-2-one core involves the cyclocarbonylation of 1,2-diaminobenzenes.[13]

General Procedure:

-

Dissolve the appropriately substituted 1,2-phenylenediamine in a suitable solvent (e.g., dimethylformamide).

-

Add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the desired 1,3-dihydro-2H-benzimidazol-2-one derivative.

Note: This is a generalized protocol and specific reaction conditions may vary depending on the starting materials and desired product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Protocol:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[16][17]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of this compound and its derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The versatile benzimidazole core allows for extensive chemical modification to optimize potency and selectivity. Further research focusing on the specific biological activities of the core compound, elucidation of detailed mechanisms of action, and in vivo efficacy studies is warranted to fully realize the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding to aid researchers in these future investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromo-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone class of molecules. While this specific compound is not extensively characterized as a potent and selective agent with a single, well-defined mechanism of action, the benzimidazolone scaffold is a privileged structure in medicinal chemistry. It serves as a versatile synthetic intermediate for the development of a wide array of pharmacologically active agents. This technical guide provides an in-depth overview of the potential mechanisms of action associated with the benzimidazolone core, with the understanding that this compound itself is primarily a foundational structure for more complex derivatives. The primary putative targets for this chemical class include soluble epoxide hydrolase (sEH), various protein kinases, and DNA topoisomerase I. This document will detail these potential mechanisms, provide illustrative experimental protocols for their investigation, and present relevant signaling pathways and workflows.

Introduction

The benzimidazolone core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its bromine substituent, offers a reactive handle for further chemical modifications, making it a valuable starting material in synthetic chemistry.[4] This guide explores the prominent molecular targets and mechanisms of action that have been identified for various benzimidazolone derivatives, thereby providing a framework for understanding the potential biological activities of compounds derived from the this compound scaffold.

Potential Mechanisms of Action

Based on the activities of related benzimidazolone-containing compounds, three primary potential mechanisms of action are considered for derivatives of this compound.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[5] Several benzimidazole-based derivatives have been identified as potent sEH inhibitors.[6]

The inhibition of sEH leads to an accumulation of EETs, which can then exert their biological effects, including the modulation of inflammatory pathways such as NF-κB.

A common method for assessing sEH inhibition is a fluorometric assay.[7][8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant sEH.

Materials:

-

Human recombinant sEH

-

sEH assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)

-

sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC or PHOME)

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em: 330/465 nm or 362/460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in sEH assay buffer.

-

In a 96-well plate, add the diluted test compound to the respective wells. Include wells for a positive control (a known sEH inhibitor), a negative control (vehicle, e.g., DMSO), and a blank (no enzyme).

-

Add the human recombinant sEH to all wells except the blank.

-

Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C).

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 15-30 minutes) or perform an endpoint reading after a fixed incubation time.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important drug targets. Several benzimidazole derivatives have been shown to inhibit various protein kinases, such as PIM-1 and CK2.[13][14]

The following diagram illustrates a generic signaling cascade involving a series of kinases, which can be inhibited by a benzimidazolone derivative.

A common method to assess kinase inhibition is a fluorescence-based or radiometric assay.[15][16][17][18][19]

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

-

Recombinant active protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate), potentially radiolabeled ([γ-³²P]ATP)

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

96- or 384-well plates

-

Detection reagents (e.g., phosphospecific antibody for fluorescence-based assays, or materials for scintillation counting for radiometric assays)

-

Plate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a multi-well plate, add the test compound, the specific kinase, and its substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate.

-

Radiometric: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Fluorescence-based (e.g., TR-FRET): Add detection reagents, such as a europium-labeled phosphospecific antibody and an acceptor fluorophore-labeled streptavidin (if the substrate is biotinylated). Measure the FRET signal.

-

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Inhibition of DNA Topoisomerase I

DNA topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then resealing the break. Topoisomerase I inhibitors stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA strand breaks, which are cytotoxic, particularly to rapidly dividing cancer cells.[20] Certain benzimidazole derivatives have been identified as topoisomerase I inhibitors.[21][22]

Topoisomerase I inhibitors, often referred to as "poisons," trap the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the formation of stable single-strand breaks that can be converted to lethal double-strand breaks upon collision with a replication fork.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[23][24][25][26][27][28]

Objective: To determine if a test compound inhibits the catalytic activity of topoisomerase I.

Materials:

-

Human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer

-

Test compound dissolved in DMSO

-

Stop buffer/loading dye (containing SDS and a tracking dye)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the topoisomerase I assay buffer and supercoiled plasmid DNA.

-

Add serial dilutions of the test compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative (vehicle) control.

-

Add topoisomerase I to all tubes except for a no-enzyme control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of relaxed DNA bands in the presence of the test compound.

Quantitative Data

As of the date of this publication, there is a notable lack of publicly available quantitative data (e.g., IC50 values) specifically for this compound against the potential targets discussed. The compound is more frequently cited as a synthetic intermediate. The table below is intended to highlight this data gap and provide context for the potencies observed in derivatives of the broader benzimidazole/benzimidazolone class against these targets.

| Target Enzyme | This compound | Representative Benzimidazolone/Benzimidazole Derivatives |

| Soluble Epoxide Hydrolase (sEH) | Data not available | A benzimidazole-based amide derivative, FP30 (BRP-821), exhibited an IC50 of 0.4 nM against sEH.[6] |

| Protein Kinase CK2 | Data not available | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), a benzimidazole derivative, showed a Ki of 40 nM.[14] |

| Protein Kinase PIM-1 | Data not available | A 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one derivative demonstrated an IC50 of 0.52 µM against PIM-1 kinase.[13] |

| DNA Topoisomerase I | Data not available | Certain 5,13-dihydro-6H-benzo[21][25]indolo[3,2-c]quinolin-6-one (BIQ) derivatives, which contain a benzimidazolone-like core, showed potent inhibition at 2 µM, reportedly more potent than camptothecin at the same concentration.[29] |

Conclusion

This compound is a valuable chemical scaffold that serves as a foundation for the synthesis of novel therapeutic agents. While the specific mechanism of action for this parent compound is not well-defined in the current literature, its structural class is associated with several important biological targets, including soluble epoxide hydrolase, protein kinases, and DNA topoisomerase I. Researchers and drug development professionals utilizing this scaffold should consider these potential mechanisms in their discovery and development programs. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for investigating the biological activities of novel derivatives of this compound. Further research is warranted to elucidate the specific inhibitory profile of this compound and its derivatives to fully realize their therapeutic potential.

References

- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. agilent.com [agilent.com]

- 9. abcam.cn [abcam.cn]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 17. In vitro kinase assay [protocols.io]

- 18. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro kinase assay [bio-protocol.org]

- 20. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 21. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 25. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. inspiralis.com [inspiralis.com]

- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 28. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]